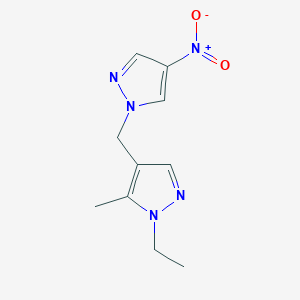

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

CAS No.: 1005670-69-8

Cat. No.: VC5800757

Molecular Formula: C10H13N5O2

Molecular Weight: 235.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005670-69-8 |

|---|---|

| Molecular Formula | C10H13N5O2 |

| Molecular Weight | 235.247 |

| IUPAC Name | 1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |

| Standard InChI | InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 |

| Standard InChI Key | RTRZWMAMETWYSO-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Synonyms

The systematic IUPAC name is 1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole . Recognized synonyms include:

Molecular Formula and Weight

The molecular formula C₁₀H₁₃N₅O₂ corresponds to a molecular weight of 235.24 g/mol . Comparatively, the simpler analog 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (PubChem CID 17024635) has a formula of C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol , underscoring the impact of the additional methyl group on molecular mass.

Structural Characterization

The compound’s structure is defined by:

The pyrazole rings adopt a planar conformation, with the nitro group inducing dipole moments that influence crystallinity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 430.6 ± 40.0 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility (Predicted) | Moderate in polar solvents |

The elevated boiling point reflects strong intermolecular forces, likely due to hydrogen bonding involving the nitro group . Density aligns with nitroaromatic compounds, suggesting compact molecular packing .

Applications in Research and Industry

-

Pharmaceutical Development: As a precursor for kinase inhibitors .

-

Material Science: Nitro groups enhance thermal stability, aiding polymer synthesis .

BOC Sciences catalogs this compound for research use, emphasizing its role in high-throughput screening .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume